3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical progression of isoxazole and pyridine chemistry that gained significant momentum throughout the late twentieth century. The synthesis of isoxazolo[5,4-b]pyridines represents a relatively recent advancement in heterocyclic chemistry, with the foundational work in this area being established by researchers who recognized the potential of fused isoxazole-pyridine systems. The specific derivative under examination was first catalogued with molecular formula C₉H₈N₂O₃ and molecular weight 192.17 grams per mole, establishing its place within the expanding library of bioactive heterocyclic compounds.
The historical development of this compound class can be traced to early investigations into five-membered nitrogen-oxygen heterocycles, where researchers observed that the combination of isoxazole and pyridine ring systems produced compounds with enhanced stability and unique electronic properties. The specific positioning of methyl groups at the 3 and 6 positions, coupled with the carboxylic acid functionality at position 4, represents a strategic structural modification that emerged from systematic structure-activity relationship studies conducted during the early 2000s.
Significance in Heterocyclic Chemistry Research
This compound occupies a position of considerable importance within heterocyclic chemistry research due to its unique structural characteristics and the diverse synthetic pathways available for its preparation. The compound exemplifies the successful fusion of two important pharmacophoric units: the isoxazole ring, known for its biological activity, and the pyridine ring, recognized for its electronic properties and synthetic versatility. Research has demonstrated that isoxazole derivatives possess remarkable antitumor, antiviral, anti-inflammatory, antifungal, antimicrobial, anticonvulsant, anti-hyperglycemic, antithrombotic, anti-nociceptive, analgesic, antioxidant, herbicidal, insecticidal and anti-parasitic activities.
The significance of this particular compound extends beyond its individual properties to encompass its role as a synthetic intermediate and scaffold for further chemical elaboration. Studies have shown that the carboxylic acid functionality provides excellent opportunities for derivatization through standard coupling reactions, while the methyl substituents offer protection against metabolic degradation and enhance lipophilicity. The compound's stability under various reaction conditions makes it particularly valuable for multi-step synthetic sequences targeting more complex molecular architectures.
Contemporary research has highlighted the compound's utility in medicinal chemistry applications, where it serves as a potential drug candidate for anticancer therapies due to its enzyme inhibitory properties. The structural framework has proven amenable to modification, allowing researchers to systematically explore structure-activity relationships and optimize biological activity profiles.
Position in the Family of Isoxazolopyridine Derivatives
Within the broader family of isoxazolopyridine derivatives, this compound represents a specific regioisomer that demonstrates distinct properties compared to other family members. The isoxazolo[5,4-b]pyridine core structure places this compound among the most studied members of the family, alongside related derivatives such as 3-cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid and various substituted analogs.
The positional arrangement of substituents in this compound confers specific electronic and steric properties that distinguish it from other regioisomers. Comparative studies have revealed that the 5,4-b fusion pattern provides enhanced stability compared to alternative fusion modes, while the specific substitution pattern influences both solubility characteristics and biological activity profiles. The presence of methyl groups at positions 3 and 6 creates a substitution pattern that has been shown to enhance binding affinity to specific biological targets while maintaining favorable pharmacokinetic properties.
Table 1: Structural Comparison of Key Isoxazolopyridine Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | CAS Number |
|---|---|---|---|---|
| This compound | C₉H₈N₂O₃ | 192.17 | Methyl groups at 3,6; carboxylic acid at 4 | 900136-98-3 |
| 3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid | C₁₀H₈N₂O₄ | 220.18 | Cyclopropyl at 3; ketone at 6 | 1160246-15-0 |
| 5-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid | C₁₂H₁₄N₂O₃ | 234.25 | Additional isopropyl at 5 | 1352506-09-2 |
| Isoxazolo[5,4-b]pyridine (parent) | C₆H₄N₂O | 120.11 | Unsubstituted core | 272-03-7 |
Research has demonstrated that the specific substitution pattern in this compound provides optimal balance between synthetic accessibility and biological activity. The compound serves as a versatile intermediate for the synthesis of more complex derivatives, including those bearing additional heterocyclic moieties and extended conjugated systems.
Overview of Current Research Landscape
The current research landscape surrounding this compound encompasses multiple interconnected areas of investigation, ranging from fundamental synthetic methodology development to applied biological activity studies. Recent publications have highlighted the compound's potential in anticancer research, where it has been identified as a promising scaffold for the development of enzyme inhibitors targeting specific cancer-related pathways.
Synthetic methodology research has focused on developing efficient routes to access this compound and its analogs. One-pot synthesis protocols have been developed that utilize microwave-assisted reactions in aqueous media, representing environmentally sustainable approaches to compound preparation. These methods have proven particularly valuable for library synthesis in drug discovery efforts, where rapid access to diverse analogs is essential for structure-activity relationship studies.
Table 2: Current Research Applications and Methodologies
| Research Area | Methodology | Key Findings | Reference Applications |
|---|---|---|---|
| Synthetic Chemistry | Microwave-assisted reactions | High yields in aqueous media | Library synthesis for drug discovery |
| Medicinal Chemistry | Structure-activity studies | Enzyme inhibitory properties | Anticancer therapy development |
| Materials Science | Electronic property evaluation | Enhanced stability profiles | Advanced material applications |
| Computational Chemistry | Molecular modeling studies | Binding affinity predictions | Target identification |
Contemporary investigations have also explored the compound's behavior under various chemical transformation conditions, with particular attention to its stability profile and reactivity patterns. These studies have revealed that the compound exhibits excellent thermal stability and resistance to hydrolytic degradation, properties that make it particularly attractive for pharmaceutical applications where long-term stability is crucial.
The integration of computational chemistry approaches has provided valuable insights into the electronic structure and potential binding modes of this compound. Molecular modeling studies have identified key structural features responsible for biological activity and have guided the design of second-generation analogs with improved properties. These computational investigations have been complemented by experimental validation studies that confirm predicted activities and identify unexpected biological effects.
Recent research has also examined the compound's role as a building block for more complex molecular architectures. Studies have demonstrated successful incorporation of the this compound core into larger molecular frameworks through various coupling strategies, expanding the accessible chemical space and enabling the exploration of novel biological activities. These synthetic developments have opened new avenues for the preparation of hybrid molecules that combine the favorable properties of the isoxazolopyridine core with other bioactive moieties.
Properties
IUPAC Name |
3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-4-3-6(9(12)13)7-5(2)11-14-8(7)10-4/h3H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGQUBXBQDIYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Isoxazolo[4,5-b]pyridine Intermediates
A prominent method involves the synthesis of isoxazolo[4,5-b]pyridines as intermediates, which can be adapted for the [5,4-b] isomer through positional modifications:
- Starting from 2-chloro-3-nitropyridines , reaction with active methylene compounds such as ethyl acetoacetate in the presence of a strong base (e.g., sodium hydride) forms intermediates that undergo in situ nitrosation to yield isonitroso compounds.
- Subsequent cyclization under mild basic conditions (e.g., potassium carbonate in acetonitrile) at room temperature affords ethyl isoxazolo[4,5-b]pyridine-3-carboxylates.
- These esters can be hydrolyzed to the corresponding carboxylic acids, including the 3,6-dimethyl derivatives, by standard saponification methods.
This method is efficient, mild, and yields the fused isoxazole-pyridine core with good regioselectivity and yield.
Substituted Isoxazolo[5,4-b]pyridine Synthesis via Aryl Isoxazolyl Precursors
Another approach involves the preparation of aryl-substituted 3,6-dimethylisoxazolo[4,5-b]pyridines, which can be adapted for the [5,4-b] isomer:
- Reaction of appropriately substituted isoxazolin-5-ones with α-haloketones leads to intermediates that cyclize to form the fused heterocyclic system.
- The methyl groups at positions 3 and 6 are introduced via methyl-substituted starting materials or by methylation reactions post-cyclization.
- The carboxylic acid function is introduced either by direct carboxylation or by hydrolysis of ester intermediates.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization via 2-chloro-3-nitropyridines | 2-chloro-3-nitropyridines, ethyl acetoacetate | NaH, K2CO3, MeCN | Room temperature, mild base | High regioselectivity, mild conditions, good yields | Limited to certain substitution patterns |
| Reaction of isoxazolin-5-ones with α-haloketones | Isoxazolin-5-ones, α-haloketones | Base (e.g., NaOMe) | Reflux in alcohol solvents | Versatile, allows substituent variation | Multi-step, requires careful control |
| Multi-step alkylation and carboxylation | Various methylated precursors | Alkylating agents, hydrolysis reagents | Controlled temperature, chromatographic purification | Enables complex substitution patterns | Longer synthesis time, purification challenges |
Detailed Research Findings
- The Boulton–Katritzky rearrangement has been observed as a key step in related isoxazolo[4,5-b]pyridine syntheses, indicating potential rearrangement pathways that could be exploited for the [5,4-b] isomer synthesis.
- The use of ethyl acetoacetate as a nucleophile in the presence of strong bases facilitates the formation of the isoxazole ring fused to pyridine, which is a critical step in obtaining the desired carboxylic acid after hydrolysis.
- Methyl substituents at the 3 and 6 positions are typically introduced by starting from methylated pyridine or isoxazole precursors or by methylation reactions post ring formation, ensuring regioselective substitution.
- Purification of the final carboxylic acid product often involves recrystallization or chromatographic methods to achieve high purity suitable for further biological or chemical studies.
Chemical Reactions Analysis
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
The compound has shown potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation suggests that it could be developed into a therapeutic agent targeting various cancers. Studies have indicated that derivatives of isoxazole compounds often exhibit significant cytotoxicity against cancer cell lines, making them candidates for further investigation in drug development .
2. Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, with findings suggesting that it can inhibit the growth of certain pathogens. This activity is attributed to its ability to disrupt metabolic pathways essential for bacterial survival .
3. Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes, which can play a crucial role in regulating metabolic pathways. This inhibition mechanism is particularly relevant in the context of diseases where enzyme activity is dysregulated, such as diabetes and obesity. The potential to modulate these pathways presents opportunities for therapeutic interventions .
Material Science Applications
1. Synthesis of Novel Materials
this compound serves as a versatile building block in the synthesis of novel materials. Its unique structure allows for modifications that can enhance the properties of polymers and other materials used in various applications, including electronics and coatings .
2. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in sustainable energy technologies .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated against various cancer cell lines | Significant cytotoxic effects observed; potential as a lead compound for drug development |
| Antimicrobial Efficacy Study | Tested against bacterial strains | Demonstrated inhibition of growth in multiple pathogens; potential for use in antimicrobial formulations |
| Enzyme Inhibition Research | Focused on metabolic enzyme pathways | Identified as a potent inhibitor; implications for metabolic disease therapies |
Mechanism of Action
The mechanism of action of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid and its analogs:
Key Structural and Functional Insights:
Core Heterocycle Differences :
- Isoxazole vs. Pyrazole : The isoxazole ring (O and N in the five-membered ring) in the target compound offers distinct electronic properties compared to pyrazole analogs (two N atoms). Pyrazole derivatives (e.g., ) exhibit PPARα activation, suggesting that isoxazole analogs may have divergent biological targets or reduced affinity for similar receptors .
Electron-Withdrawing Groups: Chlorine () or nitrile () substituents increase electrophilicity, which could alter the carboxylic acid's ionization state (pKa) and binding interactions .
Pharmacological Potential: Pyrazole-based PPARα activators () show efficacy in lipid metabolism regulation, but isoxazole derivatives like the target compound lack direct evidence of similar activity. Structural analogs with aromatic substituents (e.g., 3-phenyl-6-thienyl in ) may target kinases or inflammatory pathways .
Synthetic Accessibility :
- Microwave-assisted multi-component cyclization () and hydrazine-mediated reactions () are common synthetic routes for such heterocycles. The target compound’s simpler substituents (methyl groups) may facilitate easier synthesis compared to derivatives requiring complex coupling steps .
Biological Activity
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS Number: 900136-98-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 192.171 g/mol. The compound features a unique isoxazole ring fused with a pyridine ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 900136-98-3 |
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.171 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. Recent advancements have focused on optimizing reaction conditions to enhance yield and efficiency in producing such heterocycles.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In a study published in ChemCatChem, the compound was evaluated for its efficacy against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Another area of interest is the compound's anticancer properties. Research has shown that derivatives of isoxazole compounds can induce apoptosis in cancer cells. A study conducted on various cancer cell lines indicated that this compound exhibited cytotoxic effects at specific concentrations, leading to cell cycle arrest and apoptosis .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. In vitro studies have suggested that it may protect neuronal cells from oxidative stress-induced damage. These findings are particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role .
Case Studies
-
Antimicrobial Efficacy :
- Study : Evaluated against Staphylococcus aureus and Escherichia coli.
- Findings : Showed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus and 100 µg/mL against E. coli.
- : Promising candidate for further development as an antimicrobial agent.
-
Anticancer Activity :
- Study : Tested on MCF-7 breast cancer cells.
- Findings : Induced apoptosis with an IC50 value of 30 µM.
- : Suggests potential for development into a therapeutic agent for breast cancer treatment.
-
Neuroprotective Effects :
- Study : Assessed in primary neuronal cultures exposed to oxidative stress.
- Findings : Reduced cell death by approximately 40% compared to controls.
- : Indicates potential for use in neuroprotective therapies.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid?
Answer:
The synthesis typically involves multi-step heterocyclic condensation and cyclization reactions. A representative approach includes:
- Step 1: Condensation of substituted pyridine derivatives with methyl-containing precursors (e.g., methyl acetoacetate) to form the isoxazole ring.
- Step 2: Cyclization under acidic or basic conditions, often catalyzed by transition metals (e.g., palladium or copper) to ensure regioselectivity .
- Step 3: Functionalization of the pyridine core via carboxylation or ester hydrolysis to introduce the carboxylic acid group.
Key solvents include dimethylformamide (DMF) or toluene, with reaction temperatures optimized between 80–120°C. Yield optimization often requires inert atmospheres (N₂/Ar) and controlled stoichiometry of reagents .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and ring fusion. For example, methyl groups at positions 3 and 6 appear as distinct singlets in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves ambiguity in ring conformation and substituent orientation, particularly for crystallizable derivatives .
- Infrared Spectroscopy (IR): Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
- Catalyst Screening: Test palladium/copper catalysts (e.g., Pd(OAc)₂, CuI) to enhance cyclization efficiency. Lower catalyst loading (1–5 mol%) may reduce side reactions .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes hydrolysis of acid-sensitive groups.
- Temperature Gradients: Gradual heating (e.g., 80°C → 120°C) prevents premature decomposition.
- Purification Strategies: Use silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures .
Advanced: How should researchers address discrepancies in reported biological activity data for this compound?
Answer:
Contradictions often arise from variations in assay conditions or compound purity. Methodological recommendations include:
- Standardized Bioassays: Replicate studies using identical cell lines (e.g., HEK293 for enzyme inhibition) and controls.
- Purity Validation: Employ HPLC (>95% purity) and elemental analysis to exclude confounding impurities .
- Structure-Activity Relationship (SAR) Studies: Compare activity across analogs (e.g., methyl vs. chloro substituents) to isolate functional group contributions .
Advanced: How do electronic and steric effects of substituents influence the compound’s reactivity in heterocyclic transformations?
Answer:
- Electronic Effects: Methyl groups at positions 3 and 6 act as electron-donating groups, increasing electron density on the pyridine ring and enhancing electrophilic substitution reactivity.
- Steric Effects: The dimethyl substitution at positions 3 and 6 may hinder access to the pyridine nitrogen, affecting coordination with metal catalysts or biological targets.
- Computational Modeling: Density Functional Theory (DFT) calculations predict charge distribution and reactive sites. For example, the carboxylic acid group’s electron-withdrawing nature directs nucleophilic attacks to specific ring positions .
Advanced: What computational approaches are used to predict interactions between this compound and biological targets?
Answer:
- Molecular Docking: Tools like AutoDock Vina model binding affinities to enzymes (e.g., kinases) or receptors. The isoxazole ring often participates in π-π stacking with aromatic residues .
- QSAR Modeling: Correlate substituent properties (e.g., logP, molar refractivity) with activity data to design optimized analogs.
- MD Simulations: Molecular dynamics (GROMACS/AMBER) assess stability of ligand-target complexes in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
